molecular formula C14H10ClNO3 B1345447 5-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-44-2

5-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No. B1345447
CAS RN: 898786-44-2
M. Wt: 275.68 g/mol
InChI Key: RWVQDEOKLMNDIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group (C=O) as part of the acetoxybenzoyl group, and a chlorine atom attached to the pyridine ring. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The acetoxy group could undergo hydrolysis to form a carboxylic acid and acetate. The benzoyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the acetoxy group) could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .

Scientific Research Applications

Anticancer Activity

A study by Qiao et al. (2021) synthesized a series of novel complexes based on derivatives similar to "5-(2-Acetoxybenzoyl)-2-chloropyridine" and evaluated their in vitro cytotoxicities against various cancer cell lines. The study found that some of these complexes showed significant anticancer activities, especially against Hela cancer cells, indicating potential applications in cancer therapy (Qiao et al., 2021).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving compounds related to "5-(2-Acetoxybenzoyl)-2-chloropyridine". One of the derivatives was found to be an efficient fluorescent probe for mercury ions, which could be useful for environmental monitoring and mercury ion detection (Shao et al., 2011).

Antiproliferative Agents

Al-Sanea et al. (2015) synthesized a series of phenylbipyridinylpyrazole derivatives, incorporating structural motifs similar to "5-(2-Acetoxybenzoyl)-2-chloropyridine". These compounds were screened for their antiproliferative activity against over 60 tumor cell lines, showing broad-spectrum activity and highlighting their potential as therapeutic agents for cancer treatment (Al-Sanea et al., 2015).

Polymorphism in Pharmaceutical Compounds

Montis et al. (2012) investigated the polymorphism of ring-substituted 2-acetoxybenzoic acids, closely related to "5-(2-Acetoxybenzoyl)-2-chloropyridine". The study identified polymorphic forms of the compounds, providing insights into their structural variations which could have implications for pharmaceutical applications and material science (Montis et al., 2012).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids, have been synthesized with dipeptides based on 4-aminobutanoic acid and glycine . These conjugates were evaluated as potential neuroprotective agents , suggesting that 5-(2-Acetoxybenzoyl)-2-chloropyridine might also interact with similar biological targets.

Mode of Action

It’s known that compounds containing the 2-acetoxybenzoyl subunit have superior antiplatelet activity . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might interact with its targets, leading to changes that could potentially inhibit platelet aggregation.

Biochemical Pathways

It’s known that similar compounds inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might affect similar pathways, leading to downstream effects such as the prevention of thrombotic events.

Result of Action

It’s known that similar compounds have shown potential as neuroprotective agents and inhibitors of platelet aggregation . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might have similar effects.

Action Environment

It’s known that the synthesis of similar compounds involves careful temperature control , suggesting that the action of 5-(2-Acetoxybenzoyl)-2-chloropyridine might also be influenced by environmental conditions such as temperature.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVQDEOKLMNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642179
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-44-2
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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